molecular formula C25H22BrN3OS B2459184 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207011-74-2

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Katalognummer B2459184
CAS-Nummer: 1207011-74-2
Molekulargewicht: 492.44
InChI-Schlüssel: XAMBVPCXXRGYSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, commonly known as BPI-7711, is a novel compound that has been synthesized recently. It is a potential drug candidate that has shown promising results in scientific research studies.

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, substitution, and oxidation reactions.

Starting Materials
4-bromobenzaldehyde, o-toluidine, 2-mercaptoimidazole, p-toluidine, acetic anhydride, sodium acetate, sodium borohydride, hydrochloric acid, sodium hydroxide, ethanol, diethyl ether, dichloromethane, wate

Reaction
Step 1: Synthesis of 5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole, React 4-bromobenzaldehyde with o-toluidine in ethanol to form 5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole., Step 2: Synthesis of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, React 5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole with 2-mercaptoimidazole in dichloromethane to form 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)imidazole., React 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)imidazole with p-toluidine, acetic anhydride, and sodium acetate in dichloromethane to form 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide., Step 3: Purification of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, Purify the final compound using column chromatography and recrystallization.

Wirkmechanismus

BPI-7711 acts by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and tumor growth. By inhibiting COX-2 activity, BPI-7711 reduces inflammation and inhibits tumor growth.

Biochemische Und Physiologische Effekte

BPI-7711 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. BPI-7711 has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In animal models, BPI-7711 has been shown to reduce inflammation and pain.

Vorteile Und Einschränkungen Für Laborexperimente

BPI-7711 has several advantages for lab experiments. It is a novel compound that has shown promising results in scientific research studies. BPI-7711 has been synthesized in high yields and purity, making it suitable for further studies. However, BPI-7711 has some limitations for lab experiments. It has not been tested extensively in humans, and its safety and efficacy need to be established before it can be used as a drug.

Zukünftige Richtungen

There are several future directions for the study of BPI-7711. Further studies are needed to establish its safety and efficacy in humans. BPI-7711 can be tested in combination with other drugs to enhance its anti-tumor and anti-inflammatory effects. The mechanism of action of BPI-7711 needs to be studied further to understand its effects on different pathways. BPI-7711 can also be modified to improve its pharmacokinetic properties and reduce its toxicity.
Conclusion:
In conclusion, BPI-7711 is a novel compound that has shown promising results in scientific research studies. It has anti-inflammatory, anti-tumor, and anti-angiogenic properties and acts by inhibiting the activity of COX-2. BPI-7711 has several advantages for lab experiments, but its safety and efficacy need to be established before it can be used as a drug. There are several future directions for the study of BPI-7711, and further studies are needed to understand its mechanism of action and potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

BPI-7711 has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. BPI-7711 has been tested in vitro and in vivo on various cancer cell lines and has shown promising results in inhibiting cancer cell growth. It has also been tested in animal models for its anti-inflammatory properties and has shown to reduce inflammation in a dose-dependent manner.

Eigenschaften

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3OS/c1-17-7-13-21(14-8-17)28-24(30)16-31-25-27-15-23(19-9-11-20(26)12-10-19)29(25)22-6-4-3-5-18(22)2/h3-15H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMBVPCXXRGYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.